3,8-Dibromopyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines It is characterized by the presence of two bromine atoms at the 3rd and 8th positions of the pyridopyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromopyrido[2,3-b]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine atoms at the desired positions on the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromopyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using palladium-catalyzed couplings with arylboronic acids or anilines.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce aryl or alkyl groups.
Copper Catalysts: Employed in C-N bond formation reactions.
Lithium-Zinc Combinations: Utilized in deprotometalation-trapping reactions.
Major Products Formed
Aryl-Substituted Pyridopyrazines: Formed through palladium-catalyzed coupling reactions.
Alkylamino and Aryloxy Derivatives: Obtained through substitution reactions involving copper catalysts.
Scientific Research Applications
3,8-Dibromopyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,8-Dibromopyrido[2,3-b]pyrazine is primarily related to its ability to interact with biological targets through its bromine atoms and heterocyclic structure. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]pyrazine: Another pyridopyrazine derivative with different substitution patterns.
Quinoxaline: A related heterocyclic compound with a similar structure but different electronic properties.
Uniqueness
3,8-Dibromopyrido[2,3-b]pyrazine is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C7H3Br2N3 |
---|---|
Molecular Weight |
288.93 g/mol |
IUPAC Name |
3,8-dibromopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Br2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
InChI Key |
RCGACYBJLMYSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.